
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester is an organic compound with the molecular formula C5H3Cl3O4. This compound is characterized by the presence of a butenedioic acid backbone with chlorinated substituents. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester typically involves the chlorination of maleic anhydride followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated substituents to less reactive groups.
Substitution: The chlorinated groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester involves its interaction with molecular targets through its chlorinated and ester functional groups. These interactions can lead to various biochemical pathways and effects, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester include:
Maleic anhydride: A precursor in the synthesis of the compound.
Fumaric acid: An isomer of maleic acid with different chemical properties.
Chloromethyl maleic anhydride: A related compound with similar chlorinated substituents.
The uniqueness of this compound lies in its specific chlorinated and ester functional groups, which confer distinct reactivity and applications .
Propriétés
Numéro CAS |
142800-03-1 |
|---|---|
Formule moléculaire |
C7H7Cl3O4 |
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
dimethyl 2-chloro-3-(dichloromethyl)but-2-enedioate |
InChI |
InChI=1S/C7H7Cl3O4/c1-13-6(11)3(5(9)10)4(8)7(12)14-2/h5H,1-2H3 |
Clé InChI |
JLBYWOCUVWNLJC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C(=O)OC)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
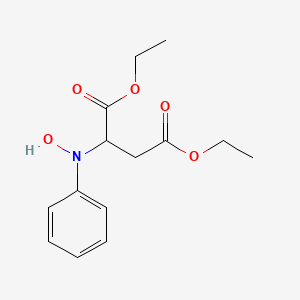
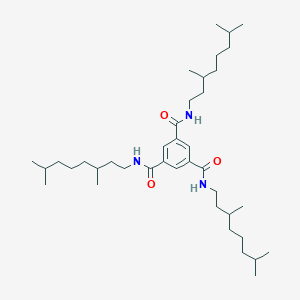
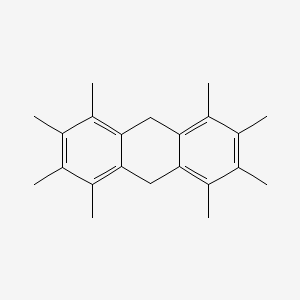
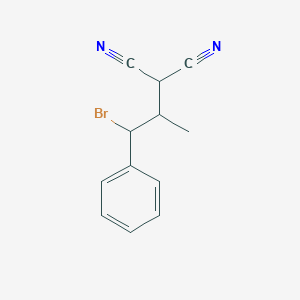
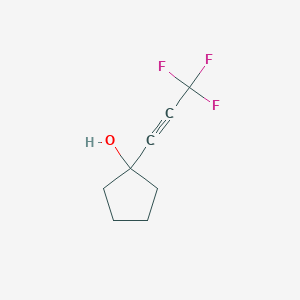
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
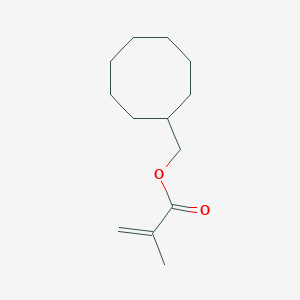
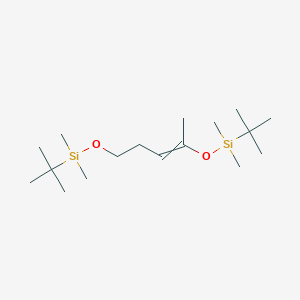
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
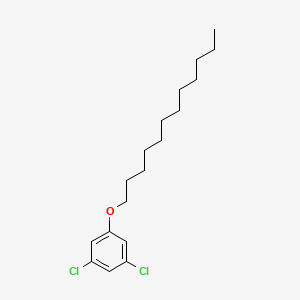

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)
